3,7-Dichloropyrazolo[1,5-a]pyrimidine
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Overview
Description
3,7-Dichloropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system consisting of pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of inhibitors of mitogen-activated protein kinase-activated protein kinase 2 , suggesting potential targets in the MAPK pathway.
Mode of Action
Given its potential role in inhibiting protein kinases , it may interact with its targets by binding to the ATP-binding site, thereby preventing the phosphorylation and activation of downstream proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3,7-Dichloropyrazolo[1,5-a]pyrimidine involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . Another approach includes the reaction of pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione with phosphorus oxychloride and N,N-dimethylaniline under reflux conditions . The reaction mixture is then extracted with ethyl acetate, washed with saline, and dried over anhydrous sodium sulfate to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3,7-Dichloropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, thiols, and alkoxides.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield an aminopyrazolopyrimidine derivative, while reaction with a thiol would produce a thiopyrazolopyrimidine derivative .
Scientific Research Applications
3,7-Dichloropyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Medicinal chemistry: It serves as a core structure for the development of kinase inhibitors, particularly tropomyosin receptor kinase (Trk) inhibitors, which are used in cancer therapy.
Biological studies: The compound is used to study various biological pathways and molecular interactions due to its ability to interact with specific enzymes and receptors.
Material science: Its unique photophysical properties make it useful in the development of fluorescent probes and sensors.
Comparison with Similar Compounds
3,7-Dichloropyrazolo[1,5-a]pyrimidine can be compared with other pyrazolopyrimidine derivatives such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-d]pyrimidine
- Pyrazolo[1,5-c]pyrimidine
These compounds share a similar fused ring system but differ in the position of the nitrogen atoms and substituents, which can significantly affect their chemical reactivity and biological activity. This compound is unique due to its specific substitution pattern, which imparts distinct properties and makes it particularly effective as a kinase inhibitor .
Properties
IUPAC Name |
3,7-dichloropyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-3-10-11-5(8)1-2-9-6(4)11/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFACUQHIAIREB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C(C=N2)Cl)N=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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